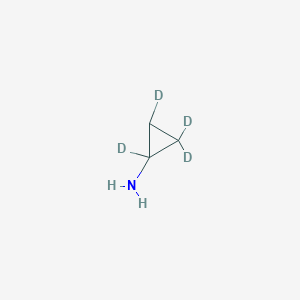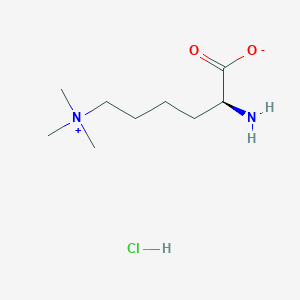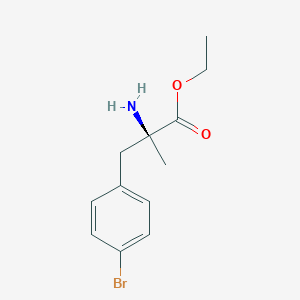
Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester is a chemical compound that belongs to the class of alanine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester typically involves the esterification of alanine with an appropriate bromophenyl derivative. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human intervention, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted bromophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The ester group can be hydrolyzed to release the active alanine derivative, which can then participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Alanine, 3-(P-chlorophenyl)-2-methyl, ethyl ester
- Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester
- Alanine, 3-(P-iodophenyl)-2-methyl, ethyl ester
Comparison: Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with enzymes and receptors, making it a valuable molecule for specific applications.
Eigenschaften
CAS-Nummer |
1241683-15-7 |
|---|---|
Molekularformel |
C12H16BrNO2 |
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-(4-bromophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
QAZSKYBREOZZBE-LBPRGKRZSA-N |
Isomerische SMILES |
CCOC(=O)[C@](C)(CC1=CC=C(C=C1)Br)N |
Kanonische SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


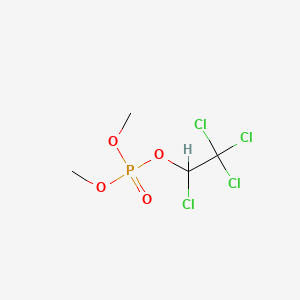
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)

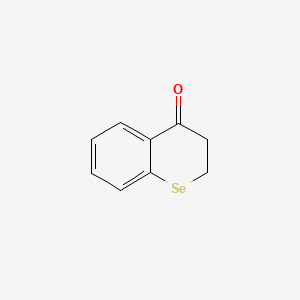
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)

![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)


